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Compound of Interest

Compound Name: Bis(2-bromoethyl) ether

Cat. No.: B105441 Get Quote

Spectroscopic Profile of Bis(2-bromoethyl)
ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

Bis(2-bromoethyl) ether (CAS No. 5414-19-7). The information is compiled from various

public databases and scientific literature to serve as a valuable resource for researchers

utilizing this compound in synthesis and other applications. This document presents nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly

structured tables, details the experimental methodologies, and includes a visual workflow for

spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry analyses of Bis(2-bromoethyl) ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.84 Triplet (t) 4H -O-CH₂-

3.48 Triplet (t) 4H -CH₂-Br

Source: Novel Gemini Micelles from Dimeric Surfactants with Oxyethylene Spacer Chain.[1]

¹³C NMR Data

Chemical Shift (δ) ppm Assignment

69.5 -O-CH₂-

31.8 -CH₂-Br

Source: Publicly available spectral databases.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment

2960 - 2850 C-H stretch

1120 C-O-C stretch (Ether)

650 C-Br stretch

Source: Publicly available spectral databases.

Mass Spectrometry (MS)
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m/z Interpretation

232 [M+H]⁺ (isotopic peak for ⁸¹Br, ⁸¹Br)

230 [M+H]⁺ (isotopic peak for ⁷⁹Br, ⁸¹Br)

228 [M+H]⁺ (isotopic peak for ⁷⁹Br, ⁷⁹Br)

139 [M - CH₂CH₂Br]⁺ (isotopic peak for ⁸¹Br)

137 [M - CH₂CH₂Br]⁺ (isotopic peak for ⁷⁹Br)

Source: Publicly available spectral databases.

Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic data.

While some specific parameters have been located in the literature, others are based on

general laboratory practices for the analysis of liquid samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra were obtained for a solution of Bis(2-bromoethyl) ether.

Sample Preparation: The sample was dissolved in deuterated chloroform (CDCl₃).

Instrumentation:

¹H NMR: A 200 MHz NMR spectrometer was used.[1]

¹³C NMR: Specific instrument details for the referenced spectrum are not publicly

available. A typical analysis would be performed on a spectrometer operating at a

frequency between 50 and 125 MHz.

Acquisition Parameters (¹H NMR):

Solvent: CDCl₃[1]

Standard: Tetramethylsilane (TMS) was likely used as an internal standard (0 ppm).
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Temperature: Room temperature.

Pulse Sequence: A standard single-pulse sequence was likely employed.

Number of Scans: Typically 16 to 64 scans are acquired for a ¹H NMR spectrum to ensure

a good signal-to-noise ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds is common.

Acquisition Parameters (¹³C NMR):

Solvent: CDCl₃

Standard: The CDCl₃ solvent peak (δ ≈ 77.16 ppm) is typically used as a reference.

Temperature: Room temperature.

Pulse Sequence: A proton-decoupled pulse sequence is standard for routine ¹³C NMR to

simplify the spectrum to single lines for each unique carbon.

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for

¹³C NMR due to the low natural abundance of the ¹³C isotope.

Relaxation Delay: A relaxation delay of 2-5 seconds is common to allow for full relaxation

of the carbon nuclei.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small drop of neat Bis(2-bromoethyl) ether liquid was placed directly

onto the ATR crystal.

Instrumentation: The specific model of the FTIR spectrometer is not publicly available. A

common instrument for this type of analysis would be a Bruker Tensor or a PerkinElmer

Spectrum.

Acquisition Parameters:
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Technique: ATR-Neat

Crystal: A diamond or zinc selenide ATR crystal is commonly used for liquid samples.

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is standard for routine analysis.

Number of Scans: 16 to 32 scans are typically co-added to obtain a high-quality spectrum.

Background: A background spectrum of the clean, empty ATR crystal was collected prior to

the sample measurement.

Mass Spectrometry (MS)
The mass spectrum of Bis(2-bromoethyl) ether was likely obtained using a gas

chromatography-mass spectrometry (GC-MS) system, as it is a volatile liquid.

Sample Preparation: A dilute solution of Bis(2-bromoethyl) ether in a volatile organic

solvent (e.g., dichloromethane or ethyl acetate) would be prepared.

Instrumentation: The specific make and model of the GC-MS system are not publicly

available.

Gas Chromatography (GC) Conditions:

Injection Mode: Split or splitless injection.

Injector Temperature: Typically 250 °C.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

Oven Temperature Program: A temperature ramp, for example, starting at 50 °C and

increasing to 250 °C at a rate of 10 °C/min.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Conditions:
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Ionization Method: Electron Ionization (EI) is the most common method for GC-MS.

Ionization Energy: Typically 70 eV.

Mass Analyzer: A quadrupole or ion trap mass analyzer is common.

Scan Range: A typical scan range would be from m/z 40 to 400.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid

chemical sample such as Bis(2-bromoethyl) ether.
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Workflow for Spectroscopic Analysis of a Liquid Sample

Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation

Final Characterization

Liquid Sample
(Bis(2-bromoethyl) ether)

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy
(FTIR-ATR)

Mass Spectrometry
(GC-MS)

Process NMR Data
(Fourier Transform, Phasing, Baseline Correction)

Process IR Data
(Background Subtraction, Peak Picking)

Process MS Data
(Chromatogram Integration, Mass Spectral Library Search)

Interpret NMR Spectra
(Chemical Shift, Integration, Multiplicity)

Interpret IR Spectrum
(Functional Group Identification)

Interpret Mass Spectrum
(Molecular Ion, Fragmentation Pattern)

Structural Elucidation and Purity Assessment

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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